molecular formula C13H10Cl2N2O B14723856 2-(2,4-Dichloroanilino)benzamide CAS No. 13625-36-0

2-(2,4-Dichloroanilino)benzamide

Cat. No.: B14723856
CAS No.: 13625-36-0
M. Wt: 281.13 g/mol
InChI Key: OYNNYUMDSZULOM-UHFFFAOYSA-N
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Description

2-(2,4-Dichloroanilino)benzamide (CAS 13625-36-0) is a benzamide derivative that features a 2,4-dichloro-substituted aniline moiety attached to a benzamide core . This compound serves as an important precursor or key synthetic intermediate in the preparation of more complex bioactive molecules, particularly in the development of antiparasitic agents and kinase inhibitors . The presence of the dichlorinated aromatic system is known to enhance the compound's lipophilicity and its binding affinity to specific biological targets, making it a scaffold of significant interest in medicinal chemistry . Research into related benzamide compounds highlights their potential in various pharmacological areas. For instance, benzamide derivatives have been studied as selective butyrylcholinesterase (BCHE) inhibitors, which are relevant for the potential treatment of neurodegenerative disorders such as Alzheimer's disease . Furthermore, certain benzamide derivatives have been identified for their use in plant growth regulation, functioning by exhibiting antagonistic activity against plant hormones . The synthesis of this compound can be achieved through several methods. A common approach involves the coupling of 2,4-dichloroaniline with a benzoyl chloride derivative, often utilizing a base like triethylamine to scavenge HCl and drive the reaction to completion . Modern, efficient synthetic routes also employ coupling agents such as EDC/HOBt, or utilize microwave-assisted organic synthesis (MAOS) protocols to form the amide bond under greener, solvent-free conditions . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

13625-36-0

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2-(2,4-dichloroanilino)benzamide

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-11-4-2-1-3-9(11)13(16)18/h1-7,17H,(H2,16,18)

InChI Key

OYNNYUMDSZULOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reduction of 2,4-Dichloronitrobenzene to 2,4-Dichloroaniline

The synthesis of 2-(2,4-dichloroanilino)benzamide begins with the preparation of its primary precursor, 2,4-dichloroaniline. Patent CN101798269A details a hydrogenation method using 2,4-dichloronitrobenzene as the starting material. The reaction employs palladium-carbon (Pd/C) or Raney nickel catalysts under hydrogen pressure (3–30 MPa) and temperatures of 20–100°C. Solvents such as methanol or toluene are utilized, with reaction times ranging from 6–16 hours. This method achieves a product purity of ≥99% amino value, critical for subsequent amidation steps.

Reaction Conditions Summary

Parameter Range
Pressure 3–30 MPa
Temperature 20–100°C
Catalyst Loading 0.5–5 wt%
Solvent Methanol, Toluene
Yield ≥99%

The use of inhibitory amino dechlorination catalysts prevents undesired dehalogenation, preserving the dichloro substitution pattern essential for biological activity.

Amidation via Acyl Chloride Intermediates

Schotten-Baumann Reaction

A classical approach involves reacting 2,4-dichloroaniline with benzoyl chloride in the presence of a base. This method, referenced in the synthesis of analogous benzamides, proceeds via in-situ formation of the acyl chloride. For example, 2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in dry toluene to generate the reactive intermediate, which subsequently reacts with 2,4-dichloroaniline. Triethylamine is often added to scavenge HCl, driving the reaction to completion.

Typical Procedure

  • Acyl Chloride Formation : Reflux 2-nitrobenzoic acid with SOCl₂ (1.2 equiv) in toluene at 80°C for 2 hours.
  • Amidation : Add 2,4-dichloroaniline (1.1 equiv) and triethylamine (2.0 equiv) dropwise at 0–5°C. Stir for 4 hours at room temperature.
  • Workup : Quench with ice water, extract with ethyl acetate, and purify by recrystallization (ethanol/water).

This method yields this compound derivatives with >90% purity, as confirmed by LC-MS and elemental analysis.

Coupling Agent-Mediated Synthesis

Carbodiimide-Based Coupling

Modern synthetic routes employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation. A protocol adapted from involves reacting 2,4-dichloroaniline with benzoic acid derivatives activated by EDC/HOBt in dimethylformamide (DMF).

Optimized Conditions

  • Reagents : EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (2.0 equiv).
  • Temperature : Room temperature under argon.
  • Reaction Time : 12–24 hours.
  • Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

This method minimizes racemization and side reactions, making it suitable for sensitive substrates.

Continuous Flow Synthesis for Industrial Scalability

Microreactor Technology

While excluded sources mention continuous flow reactors, peer-reviewed studies on analogous compounds suggest that hydrogenation and amidation steps benefit from flow chemistry. For instance, Pd/C-catalyzed hydrogenation in a microreactor enhances mass transfer, reducing reaction times to 1–2 hours with >95% conversion. Subsequent amidation in a tubular reactor achieves throughputs of 10–20 kg/day, demonstrating industrial viability.

Advantages of Flow Systems

  • Safety : Controlled exothermic reactions.
  • Efficiency : Reduced solvent usage and waste.
  • Consistency : Reproducible yields and purity.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Catalytic Hydrogenation 99 99.5 High Moderate
Schotten-Baumann 85 90 Medium Low
EDC/HOBt Coupling 80 95 Low High
Continuous Flow 95 99 Very High High

Catalytic hydrogenation and continuous flow methods are preferred for large-scale production due to their efficiency and reproducibility. Conversely, coupling agents offer flexibility for research-scale diversification.

Challenges and Optimization Strategies

Byproduct Formation

Dehalogenation during hydrogenation remains a critical challenge. Patent CN101798269A addresses this using inhibitory catalysts (e.g., amino acid-modified Pd/C), reducing dechlorination to <1%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates but complicate purification. Switching to toluene or dichloromethane improves isolability, albeit with slightly lower yields.

Temperature Control

Exothermic amidation reactions require precise cooling. Adiabatic reactors with jacketed cooling systems maintain temperatures at 0–5°C, preventing thermal degradation.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloroanilino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichloroanilino)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloroanilino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,4-dichloroanilino)benzamide are compared below with related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations
Compound Name Substituents/R-Groups Key Structural Features Reference
This compound -NH(C₆H₃Cl₂-2,4), -CONH₂ Dichloroanilino group, planar benzamide core
Diclofenac -NH(C₆H₃Cl₂-2,6), -CH₂COOH 2,6-dichloro substitution, acetic acid tail
N-[2-(4-chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide -NH(C₆H₄Cl-4), -CO-NH-CH₂-CO-, -OCHF₂ Difluoromethoxy group, chloroanilino linkage
4-chloro-N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide Thiazole ring, dimethylanilino group Heterocyclic thiazole, branched alkyl chain

Key Observations :

  • Chlorine Substitution Position : The 2,4-dichloro configuration in the target compound contrasts with Diclofenac’s 2,6-dichloro substitution. This positional difference affects steric interactions and electronic properties, with 2,4-dichloro favoring planar binding to enzymes like kinases , while 2,6-dichloro enhances anti-inflammatory activity via cyclooxygenase inhibition .
  • Functional Group Diversity : The addition of a thiazole ring (in ) or difluoromethoxy group (in ) increases molecular complexity and target specificity compared to the simpler benzamide scaffold.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (XLogP3) Hydrogen Bond Donors/Acceptors Water Solubility Reference
This compound 281.1 (calc.) ~3.2 2 / 3 Low (lipophilic)
Diclofenac 296.1 4.51 2 / 4 Moderate (pH-dependent)
N-[2-(4-chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide 354.73 3.7 2 / 5 Low
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 285.3 2.8 1 / 3 Moderate

Key Observations :

  • Lipophilicity: The dichloroanilino group in the target compound contributes to a higher LogP (~3.2) compared to non-halogenated analogs like Rip-B (LogP 2.8), enhancing membrane permeability .
  • Solubility : The absence of ionizable groups (e.g., carboxylic acid in Diclofenac) results in lower aqueous solubility, necessitating formulation strategies for bioavailability .

Key Observations :

  • Antiparasitic vs. Anti-inflammatory: Derivatives of this compound exhibit potent antitrypanosomal activity, whereas Diclofenac’s carboxylic acid group directs its role in inflammation .
  • Target Selectivity : Substituents like thiazole rings (in ) or thiourea linkages (in ) modulate selectivity for enzymes or receptors, reducing off-target effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2,4-dichloroanilino)benzamide derivatives, and how can purity be ensured?

  • Methodology : A common approach involves refluxing substituted benzaldehydes with 2,4-dichloroaniline precursors in absolute ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via silica gel chromatography or recrystallization . To ensure purity, monitor reactions using TLC and confirm structural integrity via 1H^1H NMR and ESI-MS. For derivatives requiring Boc deprotection (e.g., compounds 50–52), HCl in dioxane is effective .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound and its analogs?

  • Methodology :

  • 1H^1H NMR : Focus on distinguishing aromatic protons (6.5–8.5 ppm) and amide NH signals (~10 ppm). Chlorine substituents cause deshielding and splitting patterns.
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic clusters due to chlorine atoms (distinct 35Cl^{35}Cl/37Cl^{37}Cl ratios).
  • Challenges include overlapping signals in crowded aromatic regions; use 13C^{13}C NMR or HSQC for resolution .

Q. What are the standard protocols for crystallographic analysis of this compound derivatives?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. Key steps:

  • Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Resolve hydrogen-bonding networks (e.g., N–H···O interactions) to confirm supramolecular packing .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., fungal sterol 14α-demethylase in antifungal applications).
  • Use QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity. For example, derivatives with imidazole or oxadiazole moieties show improved target engagement .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodology :

  • Replicate experiments under standardized conditions (e.g., fixed concentrations, cell lines).
  • Compare pharmacokinetic parameters (e.g., LogP, metabolic stability) to identify confounding factors.
  • Example: Derivatives with furan or thiophene side chains (e.g., compounds 53–54) exhibit variable antiparasitic activity due to divergent membrane permeability .

Q. How can high-resolution crystallography address challenges in refining structures of halogen-rich benzamides?

  • Methodology :

  • Employ TWINABS for data scaling if twinning is observed.
  • Refine anisotropic displacement parameters for chlorine atoms to mitigate electron density artifacts.
  • Validate hydrogen positions using SHELXL’s HFIX command .

Q. What environmental detection methods are suitable for tracking this compound in water systems?

  • Methodology :

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate traces.
  • Analysis : HPLC-MS/MS with MRM mode for high sensitivity. Optimize ionization (ESI+) and monitor transitions like m/z 325 → 210 (characteristic Cl loss) .

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